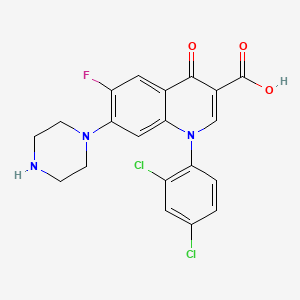

3-Quinolinecarboxylic acid, 1-(2,4-dichlorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Quinolinecarboxylic acid, 1-(2,4-dichlorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in various medical and scientific applications. Its unique structure, which includes a quinoline core, fluorine, and piperazine moieties, contributes to its potent biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 1-(2,4-dichlorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorine atom, and attachment of the piperazine ring. Common synthetic routes include:

Formation of the Quinoline Core: This step often involves the cyclization of aniline derivatives with appropriate carboxylic acids under acidic conditions.

Introduction of Fluorine: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of Piperazine: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring high yield and purity. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 1-(2,4-dichlorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-Quinolinecarboxylic acid, 1-(2,4-dichlorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its antibacterial properties and mechanisms of action.

Medicine: Investigated for potential use in treating bacterial infections.

Industry: Utilized in the development of new antibiotics and other pharmaceutical agents.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to cell death. The presence of the fluorine atom enhances its binding affinity and potency.

Comparison with Similar Compounds

Similar Compounds

Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.

Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

Norfloxacin: A quinolone used primarily for urinary tract infections.

Uniqueness

3-Quinolinecarboxylic acid, 1-(2,4-dichlorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is unique due to its specific substitution pattern, which enhances its antibacterial activity and spectrum. The combination of the dichlorophenyl group and the piperazine ring contributes to its distinct pharmacokinetic properties.

Biological Activity

The compound 3-quinolinecarboxylic acid, 1-(2,4-dichlorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is a derivative of quinoline that has garnered attention for its diverse biological activities. Quinoline derivatives are known for their broad spectrum of pharmacological effects, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure

The structure of the compound can be represented as follows:

This structure includes a quinoline core with a piperazine moiety, which is significant for its biological activity.

Antitumor Activity

Research indicates that quinoline derivatives exhibit potent antitumor properties. Notably, related compounds have shown effectiveness against various cancer cell lines:

- NSC 368390 , a related 4-quinolinecarboxylic acid, demonstrated significant antitumor activity against L1210 leukemia and B16 melanoma. It increased the lifespan of treated mice by over 80% and inhibited the growth of several human tumors in xenograft models by more than 90% .

- The presence of the piperazine group in quinoline derivatives enhances their interaction with biological targets, potentially increasing their efficacy against cancer cells.

Antimicrobial Activity

Quinoline derivatives are well-documented for their antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains:

- Fluoroquinolones , a class that includes this compound, are known to target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

- In studies involving synthesized piperazine derivatives of fluoroquinolones, compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, some derivatives showed comparable or superior activity to established antibiotics like sarafloxacin .

Table 1: Summary of Biological Activities

Research Insights

- Antitumor Studies : The compound's structural similarity to NSC 368390 suggests potential for similar antitumor efficacy. Further synthesis and testing of analogs may reveal enhanced activities.

- Antimicrobial Mechanism : The mechanism of action involves inhibition of bacterial enzymes critical for DNA replication. This property is crucial in developing new treatments for antibiotic-resistant infections.

- Fungal Inhibition : Preliminary studies indicate that related quinoline compounds exhibit moderate antifungal activity against Aspergillus species . This opens avenues for exploring the compound's potential in treating fungal infections.

Properties

CAS No. |

164662-42-4 |

|---|---|

Molecular Formula |

C20H16Cl2FN3O3 |

Molecular Weight |

436.3 g/mol |

IUPAC Name |

1-(2,4-dichlorophenyl)-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |

InChI |

InChI=1S/C20H16Cl2FN3O3/c21-11-1-2-16(14(22)7-11)26-10-13(20(28)29)19(27)12-8-15(23)18(9-17(12)26)25-5-3-24-4-6-25/h1-2,7-10,24H,3-6H2,(H,28,29) |

InChI Key |

VBHUHSOYPDAOFN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)Cl)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.